
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate
Overview
Description
tert-Butyl (1R,4R)-4-acetamidocyclohexylcarbamate is a chiral cyclohexane-based carbamate derivative featuring a trans-1,4-substitution pattern. The molecule contains two key functional groups: a tert-butyl carbamate (-NHCO₂C(CH₃)₃) at one position and an acetamido (-NHCOCH₃) group at the para position of the cyclohexane ring. This structural motif is common in medicinal chemistry, particularly as a building block for peptidomimetics or kinase inhibitors, where stereochemistry and substituent polarity critically influence bioactivity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate has been explored for its potential therapeutic applications:
- Antiinflammatory Activity : Research has indicated that derivatives of carbamate compounds exhibit anti-inflammatory properties. For instance, related compounds demonstrated significant inhibition of inflammation in animal models, suggesting that this compound may share similar activities .
- Biological Activity : The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. This interaction is crucial for developing new drugs targeting specific pathways in diseases such as cancer or autoimmune disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Protecting Group for Amines : The compound can be utilized as a protecting group during multi-step syntheses, allowing chemists to selectively modify other functional groups without affecting the amine functionality.
- Synthesis of Complex Molecules : It can act as an intermediate in synthesizing more complex organic molecules, particularly those required in pharmaceutical development .
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of various substituted phenylcarbamate derivatives, including those related to this compound. The results indicated that these compounds exhibited significant anti-inflammatory activity compared to standard treatments like indomethacin, with inhibition rates ranging from 39% to 54% over a specified time frame .
Case Study 2: Synthesis and Application in Drug Discovery
In a drug discovery program focusing on inverse agonists for nuclear receptors, this compound was identified as a critical intermediate. Its unique structure facilitated the development of new compounds with enhanced biological activity against targeted receptors, showcasing its utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl (1R,4R)-4-acetamidocyclohexylcarbamate with structurally related compounds from the evidence, focusing on molecular properties, substituent effects, and applications.
Key Observations:
Substituent Effects on Physicochemical Properties: The cyclobutylamino analog (268.39 g/mol) has a lower molecular weight than the tetrahydroquinolin derivative (345.49 g/mol), which is attributed to the latter’s extended aromatic system. The acetamido group in the target compound likely balances polarity and steric bulk, intermediate between propionamido (more lipophilic) and bromobenzylamino (more polar due to halogen). The 2-bromobenzylamino substituent (383.32 g/mol) adds significant steric hindrance and electronic effects, making it suitable for targeting halogen-binding enzyme pockets.
Synthetic Accessibility: The cyclobutylamino and 2-bromobenzylamino derivatives are commercially available at high purity (e.g., 97% for the latter), suggesting robust synthetic routes. In contrast, the tetrahydroquinolin analog is temporarily out of stock, indicating challenges in scalability or demand.
Potential Applications: Cyclohexylmethylamino and tetrahydroquinolin analogs are likely used in central nervous system (CNS) drug candidates due to their balance of hydrophobicity and aromaticity. The propionamido derivative’s extended alkyl chain could be advantageous in prodrug designs requiring slow hydrolysis.
Biological Activity
Overview
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate (CAS No. 251947-21-4) is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an acetamido group. Understanding its biological activity involves exploring its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Structure : The compound contains a cyclohexyl framework, which is significant for its biological activity due to steric effects and conformational flexibility.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may modulate the activity of certain biological pathways, potentially influencing processes such as:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, modifying their activity and leading to physiological responses.
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.
- Cytotoxicity Assays : Cytotoxicity studies indicate that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Study Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:
- Animal Models : Experiments using animal models have demonstrated that the compound can reduce tumor growth in xenograft models, suggesting its efficacy in cancer treatment.
- Toxicology Assessments : Safety evaluations indicate a favorable toxicity profile at therapeutic doses, making it a candidate for further development.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of carbamate derivatives, including this compound. The findings revealed that modifications to the cyclohexyl ring significantly impacted cytotoxicity against breast cancer cells, with optimal activity observed at specific substitutions on the ring structure.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogens. The results indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial therapies.
Q & A
Q. How can researchers design experiments to synthesize tert-Butyl (1R,4R)-4-acetamidocyclohexylcarbamate with high stereochemical purity?**
Advanced Research Question
To achieve high stereochemical purity, a multi-step synthesis involving enantioselective methods is critical. For example, iodolactamization has been used as a key step in similar carbamate intermediates to control stereochemistry . Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to minimize epimerization. Computational tools like quantum chemical calculations can predict transition states and guide experimental design to favor the desired diastereomer . Post-synthesis, chiral HPLC or NMR analysis (e.g., using NOESY to confirm spatial proximity of substituents) should validate stereochemical integrity .
Q. What analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ ~1.36 ppm for tert-butyl protons , and acetamide carbonyl signals at ~170 ppm) confirm functional groups. Coupling constants and splitting patterns in the cyclohexyl region (δ 1.65–2.30 ppm) help assign axial/equatorial substituents.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C13H23N2O3 requires exact mass 267.1709).
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. How can researchers address contradictions in reaction yields during scale-up?
Advanced Research Question
Yield discrepancies often arise from kinetic vs. thermodynamic control or impurities in intermediates. Methodological steps:
DoE (Design of Experiments) : Vary parameters (e.g., stoichiometry, temperature) systematically to identify critical factors.
Purification Optimization : Employ column chromatography with gradient elution or recrystallization in polar/non-polar solvent mixtures to isolate the target compound .
Q. What is the role of tert-butyl carbamates in medicinal chemistry, and how does this compound fit into such applications?
Advanced Research Question
tert-Butyl carbamates are widely used as protecting groups for amines due to their stability under basic/acidic conditions and ease of deprotection. For example, similar compounds serve as intermediates in synthesizing CCR2 antagonists . The acetamide and carbamate groups in this compound suggest potential as a precursor for protease inhibitors or kinase-targeted therapies. Its stereochemistry may influence binding affinity to chiral biological targets, necessitating enantiopure synthesis .
Q. What computational methods are recommended for optimizing the synthesis pathway?
Advanced Research Question
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict energetically favorable pathways and transition states .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvents (e.g., COMSOL Multiphysics integrated with AI for real-time parameter adjustments) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to minimize byproducts.
Q. How should researchers handle and store this compound to prevent degradation?
Basic Research Question
- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N2/Ar) to avoid hydrolysis of the carbamate group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. What strategies resolve purification challenges caused by similar-polarity impurities?
Advanced Research Question
- Flash Chromatography : Use silica gel with mixed mobile phases (e.g., hexane:ethyl acetate gradients) adjusted for polarity differences .
- Derivatization : Convert impurities into higher/lower polarity species (e.g., acetylation of free amines) for easier separation .
- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., DCM/heptane) to exploit differential solubility .
Q. What safety protocols are essential when handling this compound in a laboratory setting?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Avoid inhalation of dust/particulates .
Q. How can this compound be utilized in multi-step syntheses of complex molecules?
Advanced Research Question
Its tert-butyl carbamate group can act as a temporary amine protector in peptide coupling or cross-coupling reactions. For example:
Deprotection : Treat with TFA or HCl/dioxane to yield a free amine for subsequent alkylation/acylation .
Cyclization : Use Pd-catalyzed coupling to form heterocycles (e.g., piperazines) for drug candidates .
Q. What data management strategies ensure reproducibility in studies involving this compound?
Advanced Research Question
- ELN (Electronic Lab Notebooks) : Document reaction parameters (e.g., time, temperature) and raw spectral data .
- Metadata Tagging : Assign unique identifiers (e.g., CAS 167081-25-6 ) to track batch variations.
- Blockchain for Data Integrity : Securely timestamp experimental workflows to prevent tampering .
Properties
IUPAC Name |
tert-butyl N-(4-acetamidocyclohexyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHOBRXKBHPNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178017 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251947-21-4 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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